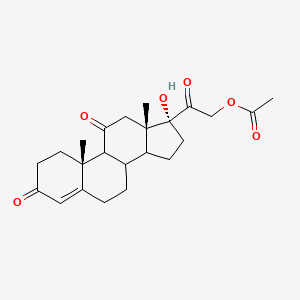

Cortisone acetate

概要

説明

コルチゾン酢酸エステルは、合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステルです。これは、抗炎症および免疫抑制特性のために広く使用されています。 この化合物は、内分泌、リウマチ、コラーゲン、皮膚、アレルギー、眼科、呼吸器、血液、腫瘍、浮腫、および消化器の病気など、さまざまな病状の治療に特に効果的です .

2. 製法

合成経路と反応条件: コルチゾン酢酸エステルは、コルチゾンからエステル化によって合成されます。このプロセスは、コルチゾンと無水酢酸をピリジンなどの触媒の存在下で反応させることを含みます。 反応は通常、穏やかな条件下で起こり、温度は分解を防ぐために0〜5℃に維持されます .

工業生産方法: コルチゾン酢酸エステルの工業生産は、通常、ヤマイモなどの植物から抽出されたステロイドサポゲニンであるジオスゲニンから始まります。ジオスゲニンは、酸化、還元、エステル化などの化学的変換を複数回経て、コルチゾン酢酸エステルを生成します。 このプロセスは、化学的およびバイオテクノロジー的方法を組み合わせて、高収率と純度を実現します .

作用機序

コルチゾン酢酸エステルは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することにより、その効果を発揮します。この結合は、炎症促進シグナルを阻害し、抗炎症シグナルを促進します。この化合物は、肝臓で活性型であるヒドロコルチゾンに変換されます。 ヒドロコルチゾンは、次にグルココルチコイド受容体に相互作用し、炎症と免疫応答に関与する特定の遺伝子の発現を調節します .

類似化合物:

- ヒドロコルチゾン酢酸エステル

- プレドニゾン

- プレドニゾロン

- デキサメタゾン

- ベタメタゾン

比較:

- ヒドロコルチゾン酢酸エステル: コルチゾン酢酸エステルと同様の抗炎症特性を持ちますが、作用時間が短いです。

- プレドニゾンとプレドニゾロン: コルチゾン酢酸エステルと比較して、より強力な抗炎症効果と作用時間が長いです。

- デキサメタゾンとベタメタゾン: 強い抗炎症作用を必要とする状態に適した、非常に強力で、ミネラルコルチコイド活性は最小限です .

コルチゾン酢酸エステルは、グルココルチコイドとミネラルコルチコイドのバランスのとれた活性により、幅広い状態の治療に役立つ汎用性のある薬剤です .

生化学分析

Biochemical Properties

Cortisone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the nucleus and influences gene expression. The interaction with the glucocorticoid receptor inhibits the activity of phospholipase A2, reducing the production of arachidonic acid derivatives, which are key mediators of inflammation . Additionally, this compound affects the activity of nuclear factor kappa B, a transcription factor involved in inflammatory responses .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It decreases vasodilation and capillary permeability, leading to reduced inflammation . In immune cells, this compound inhibits leukocyte migration to sites of inflammation and prevents neutrophil apoptosis . It also modulates cell signaling pathways, such as the nuclear factor kappa B pathway, and influences gene expression by promoting anti-inflammatory genes like interleukin-10 . Furthermore, this compound impacts cellular metabolism by altering the balance of sodium and potassium levels in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which then forms a complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, leading to changes in gene expression . This compound inhibits the activity of enzymes such as phospholipase A2 and reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes . It also affects the transcription of anti-inflammatory genes, thereby exerting its immunosuppressive and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and enzyme activity . In vitro studies have demonstrated that this compound can maintain its anti-inflammatory effects for extended periods, although its potency may decrease over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound primarily exhibits anti-inflammatory effects, while higher doses can lead to immunosuppression . Threshold effects have been observed, where a minimum dose is required to achieve significant anti-inflammatory activity. At high doses, this compound can cause adverse effects such as hyperglycemia, hypertension, and increased susceptibility to infections .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to its active form, cortisol, by the enzyme 11-beta-hydroxysteroid dehydrogenase . This conversion is crucial for its biological activity. This compound also interacts with enzymes involved in the metabolism of arachidonic acid, leading to reduced production of pro-inflammatory mediators . Additionally, this compound affects metabolic flux by altering the levels of various metabolites involved in inflammation and immune responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to corticosteroid-binding globulin in the bloodstream, which facilitates its transport to target tissues . Once inside the cells, this compound can interact with intracellular binding proteins that help in its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. It binds to the glucocorticoid receptor in the cytoplasm, and the resulting complex translocates to the nucleus to exert its effects on gene expression . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound . These modifications may direct this compound to specific compartments or organelles, enhancing its functional specificity .

準備方法

Synthetic Routes and Reaction Conditions: Cortisone acetate is synthesized from cortisone through esterification. The process involves the reaction of cortisone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea. The diosgenin undergoes a series of chemical transformations, including oxidation, reduction, and esterification, to produce this compound. This process combines both chemical and biotechnological methods to achieve high yields and purity .

化学反応の分析

反応の種類: コルチゾン酢酸エステルは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロコルチゾン酢酸エステルへの変換。

還元: テトラヒドロコルチゾン酢酸エステルの形成。

置換: ハロゲンとの反応でハロゲン化誘導体を生成.

一般的な試薬と条件:

酸化: 酸性条件下で、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用します。

主な生成物:

ヒドロコルチゾン酢酸エステル: 酸化によって生成されます。

テトラヒドロコルチゾン酢酸エステル: 還元によって生成されます。

ハロゲン化コルチゾン誘導体: 置換反応から生成されます.

4. 科学研究における用途

コルチゾン酢酸エステルは、科学研究で幅広い用途があります。

化学: 他のコルチコステロイドを合成するための出発物質として使用されます。

生物学: 細胞プロセスや遺伝子発現への影響について研究されています。

医学: 炎症性疾患や自己免疫疾患の治療に用いられています。

科学的研究の応用

Cortisone acetate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing other corticosteroids.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Applied in the treatment of inflammatory and autoimmune diseases.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry

類似化合物との比較

- Hydrocortisone acetate

- Prednisone

- Prednisolone

- Dexamethasone

- Betamethasone

Comparison:

- Hydrothis compound: Similar anti-inflammatory properties but with a shorter duration of action.

- Prednisone and Prednisolone: More potent anti-inflammatory effects and longer duration of action compared to this compound.

- Dexamethasone and Betamethasone: Highly potent with minimal mineralocorticoid activity, making them suitable for conditions requiring strong anti-inflammatory action .

This compound is unique due to its balanced glucocorticoid and mineralocorticoid activities, making it versatile for treating a wide range of conditions .

特性

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRJWOMZKQRYTA-RFZYENFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022858 | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.78e-02 g/L | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-04-4 | |

| Record name | Cortisone, 21-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 222 °C | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cortisone acetate itself is inactive until converted to cortisol in the body. Cortisol binds to glucocorticoid receptors, influencing gene expression and modulating immune responses. This leads to decreased production of inflammatory mediators like prostaglandins and leukotrienes. [, ] You can find more information in this research article: .

A: Oral this compound administration leads to an initial increase in neutrophils, while lymphocytes and eosinophils decrease. Intramuscular injection causes a more prolonged neutrophil increase and a rise in total white blood cells. []

A: Yes, this compound administration to rats has been shown to significantly decrease EST. This effect can be partially antagonized by co-administration of Compound A acetate (11-dehydrocorticosterone acetate). []

A: Hydrocortisone, especially in its free alcohol form, demonstrates significantly greater anti-inflammatory potency than this compound. This difference is attributed to their pharmacokinetic properties and relative glucocorticoid activities. [, ] Learn more from this study: .

A: this compound exhibits optimal stability in slightly acidic solutions (around pH 4). [] Its stability decreases in both highly acidic and alkaline environments, potentially leading to degradation.

A: Commonly used solvents include ethyl acetate, acetone, 1,4-dioxane, dimethylformamide (DMF), and ethanol. [] The choice of solvent depends on the desired formulation type (e.g., solution, suspension, emulsion) and route of administration.

A: 9-alpha fluorination of hydrocortisone dramatically increases both glucocorticoid and mineralocorticoid activities. The potency follows the order: F > Cl > Br > I. [, , ]

A: Yes, the addition of a double bond at the Δ1 position of fluorohydrocortisone further enhances its glucocorticoid and mineralocorticoid activities. []

A: Intramuscular injection of this compound leads to slow and sustained absorption, while oral administration results in variable and often incomplete absorption. Intravenous administration of hydrocortisone provides rapid and predictable effects. [, ]

A: this compound is primarily metabolized in the liver, where it undergoes reduction to cortisol, its active form. Further metabolism involves conjugation reactions, making it more water-soluble for excretion. []

A: this compound is commonly used to induce immunosuppression in rat models of PCP, making them susceptible to the infection. Intranasal inoculation of P. carinii cysts, along with this compound injections, can result in the development of PCP. [, , ]

A: Yes, administration of this compound to neonatal rats can influence skeletal muscle development, affecting creatine kinase activity and inducing morphological changes in muscle fibers. [, ]

A: Long-term use of this compound can lead to various side effects, including osteoporosis, muscle weakness, increased risk of infections, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. [, , ]

A: Studies suggest that prolonged this compound treatment during childhood, in conjunction with mineralocorticoid replacement therapy, may have a negative impact on BMD at certain skeletal sites, even in adults with CAH maintained on low glucocorticoid doses. []

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. [, ]

A: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures ensure the identity, purity, potency, and stability of this compound. []

A: this compound was first synthesized in the late 1940s and quickly gained recognition for its potent anti-inflammatory effects. Its clinical use revolutionized the treatment of various inflammatory and autoimmune diseases. []

A: Research on this compound extends beyond pharmacology and medicine. It encompasses diverse fields like immunology, endocrinology, biochemistry, and biophysics. These interdisciplinary collaborations provide comprehensive insights into the compound's mechanisms of action, therapeutic applications, and potential side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)